Cas no 2229654-85-5 (5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid)

5-1-(Furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a furan and oxazole moiety, linked via a prop-1-en-2-yl group. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals or agrochemicals. The presence of both carboxylic acid and unsaturated functionalities allows for versatile derivatization, enabling further modifications for targeted applications. Its furan and oxazole rings contribute to electron-rich properties, which may enhance binding interactions in biologically active molecules. The compound’s well-defined structure and functional group compatibility make it a valuable scaffold for research in medicinal and materials chemistry.
5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid structure
2229654-85-5 structure
Product Name:5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid
CAS No:2229654-85-5
MF:C11H9NO4
MW:219.193463087082
CID:5923273
PubChem ID:165977100
Update Time:2025-06-22

5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid
    • 5-[1-(furan-2-yl)prop-1-en-2-yl]-1,2-oxazole-4-carboxylic acid
    • 2229654-85-5
    • EN300-1807111
    • Inchi: 1S/C11H9NO4/c1-7(5-8-3-2-4-15-8)10-9(11(13)14)6-12-16-10/h2-6H,1H3,(H,13,14)/b7-5-
    • InChI Key: VDNFTQUWYUPLSJ-ALCCZGGFSA-N
    • SMILES: O1C(=C(C(=O)O)C=N1)/C(/C)=C\C1=CC=CO1

Computed Properties

  • Exact Mass: 219.05315777g/mol
  • Monoisotopic Mass: 219.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 76.5Ų

5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid Pricemore >>

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Additional information on 5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid

Introduction to 5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid (CAS No. 2229654-85-5)

5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid, identified by its CAS number 2229654-85-5, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a fused system of an oxazole ring and an allyl group substituted with a furan moiety, making it a promising candidate for further exploration in drug discovery and development. The unique arrangement of these functional groups not only contributes to its distinct chemical properties but also opens up diverse possibilities for its biological activity.

The compound's molecular structure, characterized by a rigid oxazole core and a flexible allyl-furan side chain, suggests potential applications in modulating various biological pathways. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this molecule with biological targets, particularly enzymes and receptors involved in metabolic and inflammatory processes. The presence of the furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, enhances its solubility and bioavailability, which are critical factors in drug design.

In the context of contemporary pharmaceutical research, 5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid has been investigated for its potential role in addressing chronic inflammatory diseases. Studies have demonstrated that oxazole derivatives exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. The allyl-furan substituent may further enhance these effects by facilitating better cell membrane penetration and target engagement. Additionally, the compound's structural similarity to known bioactive molecules has prompted investigations into its possible applications in treating neurological disorders, where precise modulation of neurotransmitter activity is essential.

The synthesis of 5-1-(furan-2-yl)prop-1-en-2-yl-1,2-oxazole-4-carboxylic acid presents an interesting challenge due to the need for precise functionalization of the heterocyclic system. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve high yields and purity. These techniques not only streamline the synthetic process but also allow for the introduction of additional modifications at strategic positions within the molecule. Such flexibility is crucial for optimizing pharmacokinetic properties and minimizing off-target effects.

Recent preclinical studies have highlighted the compound's potential as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins involved in pain and inflammation. The structural features of 5-(furan(2H)-yl)-3-(propaenoxy)-1H-indole, a closely related derivative, have been shown to effectively block COX activity without significant side effects on gastrointestinal mucosa. This finding suggests that our target molecule may follow a similar mechanism of action while offering unique advantages due to its distinct scaffold.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market have been derived from natural compounds that were later modified through rational drug design. The structural motifs found in 5(3H)-Furoxanone derivatives, such as those present in our compound, have been extensively studied for their bioactivity. By leveraging these natural templates, researchers can accelerate the identification of novel bioactive molecules with improved pharmacological profiles.

The pharmacokinetic properties of 5(3H)-Furoxanone derivatives, including our target compound, are influenced by factors such as solubility, metabolic stability, and distribution across biological barriers. Advanced techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have enabled precise characterization of these properties. These analyses are essential for determining optimal dosing regimens and predicting potential drug-drug interactions.

In conclusion,5(3H)-Furoxanone derivatives represent a valuable class of compounds with broad therapeutic applications. The unique structural features of our target molecule make it a compelling candidate for further investigation in areas such as anti-inflammatory therapy,neurological disorders,and metabolic diseases. As research continues to uncover new biological targets and synthetic strategies,5(3H)-Furoxanone derivatives will undoubtedly play a significant role in shaping future pharmaceutical developments.

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